molecular formula C11H14O B8607394 (E)-5-phenylpent-4-en-1-ol

(E)-5-phenylpent-4-en-1-ol

Cat. No.: B8607394
M. Wt: 162.23 g/mol
InChI Key: QBQBSEZWJAWWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H14O. It is a product of the peroxidase-catalyzed reduction of 5-phenyl-4-pentenyl-hydroperoxide (PPHP). This compound is known for its use as a fluorescent dye, which can be rapidly isolated by solid-phase extraction and quantified by isocratic reversed-phase high-performance liquid chromatography (HPLC) with UV detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-5-phenylpent-4-en-1-ol can be synthesized through the reduction of 5-phenyl-4-pentenyl-hydroperoxide using peroxidase enzymes. The reaction conditions typically involve the use of solid-phase extraction for rapid isolation and HPLC for quantification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves enzymatic reduction processes, which are scalable for industrial applications. The use of solid-phase extraction and HPLC ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: (E)-5-phenylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

(E)-5-phenylpent-4-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its role as a substrate for peroxidase enzymes. It undergoes reduction by peroxidases, which can be monitored through its fluorescent properties. The molecular targets include heme-containing and non-heme peroxidases, and the pathways involved are primarily related to oxidative stress and redox reactions .

Comparison with Similar Compounds

    5-Phenyl-4-pentenyl-hydroperoxide (PPHP): The precursor to (E)-5-phenylpent-4-en-1-ol.

    5-Phenyl-pentanol: A reduced form of this compound.

    Phenyl-pentenal: An oxidized form of this compound.

Uniqueness: this compound is unique due to its specific use as a fluorescent dye and its ability to be rapidly isolated and quantified using HPLC. Its role in determining the kinetic properties of peroxidases sets it apart from other similar compounds .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

5-phenylpent-4-en-1-ol

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2

InChI Key

QBQBSEZWJAWWCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

reacting a mixture of 1-hydroperoxy-5-phenyl-4-pentene as a hydroperoxypentene and a reducing substrate in the presence of a peroxidase in a solvent for the reaction to produce 1-hydroxy-5-phenyl-4-pentene as a hydroxypentene;
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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hydroperoxypentene
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0 (± 1) mol
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reactant
Reaction Step One

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